molecular formula C2H2ClNO3 B13832460 2-Chloro-2-(hydroxyimino)acetic acid

2-Chloro-2-(hydroxyimino)acetic acid

Cat. No.: B13832460
M. Wt: 123.49 g/mol
InChI Key: DPIHHUHFMHCRRM-UHFFFAOYSA-N
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Description

2-Chloro-2-(hydroxyimino)acetic acid is a chemical compound with the molecular formula C4H6ClNO3. It is known for its applications in organic synthesis and as an intermediate in the production of various organic compounds. The compound is typically found as a white to almost white powder or crystal and is soluble in methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-2-(hydroxyimino)acetic acid can be achieved through the reaction of chloral hydrate with hydroxylamine hydrochloride . The reaction conditions typically involve mixing these reactants and allowing them to react to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The process may include steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-(hydroxyimino)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield different oxime derivatives, while substitution reactions can produce various substituted acetic acid derivatives .

Mechanism of Action

The mechanism of action of 2-Chloro-2-(hydroxyimino)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It may also interact with enzymes and other proteins, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the chlorine and hydroxyimino groups, which confer specific reactivity and properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-2-hydroxyiminoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClNO3/c3-1(4-7)2(5)6/h7H,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIHHUHFMHCRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)(C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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